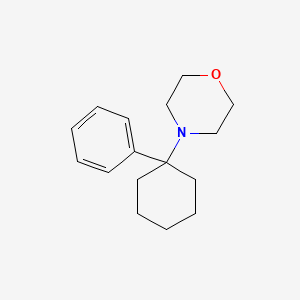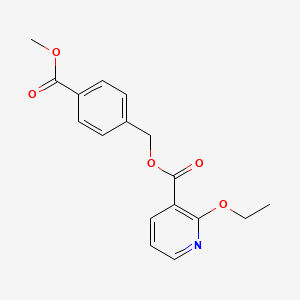
Morpholine,4-(1-phenylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine,4-(1-phenylcyclohexyl)-: is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine, and features a phenylcyclohexyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine,4-(1-phenylcyclohexyl)- typically involves the reaction of morpholine with 1-phenylcyclohexyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Morpholine,4-(1-phenylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Morpholine,4-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Morpholine,4-(1-phenylcyclohexyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions .
Medicine: Its structural features make it a candidate for drug design and discovery, especially in the field of central nervous system (CNS) disorders .
Industry: In the industrial sector, Morpholine,4-(1-phenylcyclohexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Morpholine,4-(1-phenylcyclohexyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The phenylcyclohexyl group plays a crucial role in binding to the target site, while the morpholine ring influences the compound’s pharmacokinetic properties .
Molecular Targets and Pathways:
Receptors: The compound may interact with neurotransmitter receptors, such as NMDA receptors, influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with a similar phenylcyclohexyl structure.
Ketamine: Another dissociative anesthetic with a cyclohexylamine structure.
Diphenidine: A dissociative compound with structural similarities to Morpholine,4-(1-phenylcyclohexyl)-.
Uniqueness: Morpholine,4-(1-phenylcyclohexyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties.
Properties
CAS No. |
2201-40-3 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-(1-phenylcyclohexyl)morpholine |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17/h1,3-4,7-8H,2,5-6,9-14H2 |
InChI Key |
CHMXTQJRXRJHDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
Related CAS |
1934-49-2 (hydrochloride) |
Synonyms |
1-(1-phenylcyclohexyl)morpholine 1-(1-phenylcyclohexyl)morpholine hydrochloride 1-PCHM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)
![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)
![Acetic acid [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] ester](/img/structure/B1221999.png)
![2-(2-Furanyl)-4-quinolinecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222002.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)
![ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B1222004.png)
![3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1222005.png)

![[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)
![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)

